2,5-Dichloro-3-(trifluoromethyl)pyridine
Overview
Description
2,5-Dichloro-3-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is reported as an intermediate of herbicide .
Synthesis Analysis
The synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyridine has been reported . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 2,5-Dichloro-3-(trifluoromethyl)pyridine is C6H2Cl2F3N . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .Physical And Chemical Properties Analysis
2,5-Dichloro-3-(trifluoromethyl)pyridine is a liquid at room temperature . It is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone .Scientific Research Applications
Synthesis of Agrochemicals
This compound serves as a valuable intermediate in the synthesis of various agrochemicals. The presence of chloro and trifluoromethyl groups on the pyridine ring enhances its reactivity, making it suitable for creating products that protect crops from pests and diseases .
Pharmaceutical Intermediates
It is used in the pharmaceutical industry as a reactant in the synthesis of inhibitors, such as a 17b-HSD1 inhibitor, which plays a role in steroid metabolism and could be targeted for treating diseases like breast cancer .
Fungicide Production
The compound is utilized in the synthesis of fluazinam, a potent fungicide that disrupts the biochemistry of respiration in fungi. Its trifluoromethyl-substituted pyridine derivative exhibits higher fungicidal activity compared to other derivatives .
Organic Synthesis Building Block
Due to its reactive functional groups, it acts as a building block in organic synthesis, aiding in the construction of complex organic compounds for various applications .
Crop Protection Products
2,5-Dichloro-3-(trifluoromethyl)pyridine is in high demand for producing several crop-protection products, highlighting its importance in modern agricultural practices .
Mechanism of Action
Target of Action
The primary targets of 2,5-Dichloro-3-(trifluoromethyl)pyridine are pests that affect crops . This compound is a key structural motif in active agrochemical and pharmaceutical ingredients .
Mode of Action
The biological activities of 2,5-Dichloro-3-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that the compound plays a significant role in the protection of crops from pests .
Result of Action
The result of the action of 2,5-Dichloro-3-(trifluoromethyl)pyridine is the protection of crops from pests . It’s used as a chemical intermediate for the synthesis of several crop-protection products .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dichloro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVBTOGZRGRJSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453042 | |
Record name | 2,5-dichloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70158-59-7 | |
Record name | 2,5-dichloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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